5-Iodo-2-(methylsulfinyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5IN2OS |
|---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
5-iodo-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5IN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |
InChI Key |
CLDVFMMTAAHAFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)I |
Origin of Product |
United States |
Foundational & Exploratory
5-Iodo-2-(methylsulfinyl)pyrimidine chemical structure and properties
An In-Depth Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine
Abstract
5-Iodo-2-(methylsulfinyl)pyrimidine stands as a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. As a derivative of pyrimidine, a core scaffold in numerous biologically active molecules, this compound offers a unique combination of reactive sites.[1] The presence of an iodine atom at the C5 position provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the methylsulfinyl group at the C2 position modulates the electronic properties of the ring and can act as a leaving group. This guide provides a comprehensive overview of the structure, properties, and synthetic utility of 5-Iodo-2-(methylsulfinyl)pyrimidine, offering field-proven insights for its application in research and drug development.
Chemical Structure and Identifiers
While 5-Iodo-2-(methylsulfinyl)pyrimidine is a specific and valuable building block, it is specialized, and a unique CAS number is not readily found in major public chemical databases. Its identity is therefore established by its structure and systematic nomenclature.
-
IUPAC Name: 5-Iodo-2-(methylsulfinyl)pyrimidine
-
Molecular Formula: C₅H₅IN₂OS
-
Molecular Weight: 268.08 g/mol
-
Canonical SMILES: CS(=O)C1=NC=C(I)C=N1
-
InChI Key: Based on its structure, a unique InChI key would be generated by standard chemical software.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 5-Iodo-2-(methylsulfinyl)pyrimidine is not extensively documented in peer-reviewed literature, which is common for specialized synthetic intermediates. The properties below are based on data from analogous compounds and theoretical predictions. Experimental determination is recommended for precise characterization.
| Property | Value | Source/Comment |
| CAS Number | Not Available | Not assigned or not widely indexed in public databases. |
| Appearance | Expected to be an off-white to yellow solid. | Based on analogs like 4-Iodo-2-(methylthio)pyrimidine.[2] |
| Melting Point | Not Determined | Expected to be a solid at room temperature. |
| Boiling Point | Not Determined | Likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | General property of similar heterocyclic compounds.[3] |
| ¹H NMR | Predicted shifts: ~2.9-3.1 ppm (s, 3H, -S(O)CH₃), ~9.0-9.2 ppm (s, 2H, pyrimidine protons). | Shifts are estimates based on pyrimidine and sulfoxide chemistry. |
| ¹³C NMR | Predicted shifts: ~40 ppm (-S(O)CH₃), ~90-95 ppm (C-I), ~160-170 ppm (pyrimidine carbons). | Shifts are estimates. |
Proposed Synthesis and Experimental Protocol
The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be logically approached in a two-step sequence starting from the commercially available 2-(methylthio)pyrimidine. This strategy involves the direct iodination of the electron-rich pyrimidine ring, followed by the selective oxidation of the thioether.
Workflow Diagram: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices
-
Step 1: Iodination. The C5 position of the pyrimidine ring is activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent that minimizes side reactions often associated with harsher reagents like molecular iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Step 2: Selective Oxidation. The conversion of a thioether to a sulfoxide requires a controlled oxidation to prevent the formation of the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. Using one equivalent of m-CPBA at low temperatures (e.g., 0 °C to room temperature) provides high selectivity for the sulfoxide.[4] Dichloromethane (CH₂Cl₂) is an excellent solvent as it is relatively inert and allows for easy workup.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Iodo-2-(methylthio)pyrimidine
-
To a solution of 2-(methylthio)pyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 5-Iodo-2-(methylthio)pyrimidine.
Step 2: Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine
-
Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (15 mL per 1 mmol of substrate) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-Iodo-2-(methylsulfinyl)pyrimidine.
Reactivity and Applications in Drug Development
The synthetic utility of 5-Iodo-2-(methylsulfinyl)pyrimidine is dictated by its two key functional groups. This dual functionality makes it a powerful intermediate for building molecular complexity and accessing diverse chemical libraries for drug screening.
Diagram: Key Synthetic Transformations
Caption: Versatile reactivity of the target compound.
C5 Position: A Hub for Cross-Coupling
The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of substituents at the C5 position, a common strategy in modifying drug scaffolds to optimize binding affinity and pharmacokinetic properties.
-
Suzuki Coupling: Enables the formation of a C-C bond with aryl or heteroaryl boronic acids, a cornerstone reaction in the synthesis of kinase inhibitors.
-
Sonogashira Coupling: Introduces alkynyl groups, which can serve as rigid linkers or pharmacophores in antiviral and anticancer agents.[5]
-
Heck Coupling: Forms C-C bonds with alkenes, providing access to another class of structurally diverse molecules.
C2 Position: Modulating the Core
The methylsulfinyl group is a moderate electron-withdrawing group that also serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is often more pronounced upon oxidation to the corresponding sulfone. This allows for the late-stage introduction of nucleophiles, such as amines, which are critical for establishing key hydrogen-bonding interactions in many drug-target complexes.
The pyrimidine core itself is a privileged structure in medicinal chemistry, known to mimic nucleobases and effectively interact with a multitude of biological targets through hydrogen bonding.[6] Derivatives are found in a vast range of approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., Imatinib, which contains a pyrimidine moiety), and antihypertensives.[7]
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Iodo-2-(methylsulfinyl)pyrimidine is not widely available. Therefore, handling precautions should be based on closely related compounds, such as iodinated aromatics and organic sulfoxides.[8][9]
-
Hazard Class: Assumed to be harmful if swallowed, and a skin and eye irritant.[9] Organoiodine compounds can be toxic, and sulfoxides can have varied biological effects.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Iodo-2-(methylsulfinyl)pyrimidine is a strategically designed chemical intermediate poised for significant utility in medicinal chemistry. Its dual-functional nature—a reactive iodine atom for versatile cross-coupling and a modifiable sulfoxide group on a privileged pyrimidine core—provides researchers with a powerful tool for the synthesis of novel and complex molecules. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted from established chemical principles. This guide serves as a foundational resource for scientists looking to leverage this potent building block in the pursuit of next-generation therapeutics.
References
A comprehensive list of references will be compiled based on the citations within this document.
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CAS number for 5-Iodo-2-(methylsulfinyl)pyrimidine
An In-depth Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine for Researchers and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Its derivatives have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a halogen, such as iodine, at the 5-position can significantly enhance the biological activity and provide a reactive handle for further chemical modifications. Additionally, the methylsulfinyl group at the 2-position can modulate the electronic properties and metabolic stability of the molecule, making it an interesting functional group for drug design.[3]
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 5-Iodo-2-(methylsulfinyl)pyrimidine
-
Synonyms: 5-Iodo-2-(methanesulfinyl)pyrimidine
-
Chemical Structure:
Caption: Chemical structure of 5-Iodo-2-(methylsulfinyl)pyrimidine.
A summary of the predicted physicochemical properties of 5-Iodo-2-(methylsulfinyl)pyrimidine is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₅IN₂OS |
| Molecular Weight | 270.08 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |
| LogP | Predicted to be in the range of 0.5 - 1.5 |
Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine
The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be approached through a multi-step process, starting from a readily available pyrimidine precursor. The key steps involve the introduction of a methylthio group, followed by iodination and subsequent oxidation to the methylsulfinyl group.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 5-Iodo-2-(methylsulfinyl)pyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)pyrimidine
-
To a solution of 2-mercaptopyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature until the 2-mercaptopyrimidine is fully dissolved.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the product with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylthio)pyrimidine.
Step 2: Synthesis of 5-Iodo-2-(methylthio)pyrimidine
-
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, protecting it from light. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Iodo-2-(methylthio)pyrimidine. A similar iodination procedure is described for related pyrimidine compounds.[4]
Step 3: Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine
-
Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in a mixture of acetone and water.
-
To this solution, add Oxone® (potassium peroxymonosulfate) (2.5 eq) portion-wise at room temperature.[5]
-
Stir the reaction vigorously for 4-6 hours. The progress of the oxidation can be monitored by TLC.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Extract the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, 5-Iodo-2-(methylsulfinyl)pyrimidine. This oxidation method has been proven effective for converting 2-(methylthio)pyrimidines to their corresponding sulfonyl derivatives, and careful control of the stoichiometry of the oxidizing agent can favor the formation of the sulfinyl intermediate.[5][6]
Spectroscopic Characterization
The structural confirmation of 5-Iodo-2-(methylsulfinyl)pyrimidine would rely on a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons of the sulfinyl group (δ ~2.8-3.0 ppm). A singlet for the C6-proton of the pyrimidine ring (δ ~8.5-9.0 ppm). |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, with the C5 carbon showing a signal at a characteristic upfield shift due to the iodine substituent. A signal for the methyl carbon of the sulfinyl group. |
| IR (Infrared) | A strong absorption band around 1050-1100 cm⁻¹ corresponding to the S=O stretching vibration. Characteristic peaks for the pyrimidine ring C=N and C=C stretching vibrations.[7][8] |
| Mass Spec (MS) | A molecular ion peak [M]⁺ at m/z = 270, along with a characteristic isotopic pattern for iodine. |
Applications in Research and Drug Development
5-Iodo-2-(methylsulfinyl)pyrimidine is a promising scaffold for the development of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs.[9]
Role as a Versatile Building Block
The presence of three distinct functional groups on the pyrimidine ring offers multiple avenues for chemical modification, making it a valuable building block in drug discovery.
Caption: Potential sites for chemical modification on 5-Iodo-2-(methylsulfinyl)pyrimidine.
-
The 5-Iodo Group: This position is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships (SAR).[10]
-
The 2-Methylsulfinyl Group: The methylsulfinyl group can act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This provides a straightforward way to diversify the scaffold at the 2-position. The reactivity of related 2-sulfonylpyrimidines has been well-documented for their ability to selectively arylate cysteine residues in proteins.[3][11]
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding interactions with biological targets, a key feature for many enzyme inhibitors and receptor antagonists.[2]
Potential Therapeutic Applications
Given the broad biological activities of substituted pyrimidines, 5-Iodo-2-(methylsulfinyl)pyrimidine and its derivatives could be investigated for a range of therapeutic areas, including:
-
Oncology: Many pyrimidine-based compounds are used as anticancer agents.[1][12]
-
Infectious Diseases: The pyrimidine scaffold is present in several antiviral and antibacterial drugs.[13]
-
Inflammatory Diseases: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.[1]
Safety and Handling
As with any research chemical, 5-Iodo-2-(methylsulfinyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the functional groups present, this compound may be an irritant and harmful if swallowed or in contact with skin.[14][15]
References
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. [Link]
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Semantic Scholar. [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]
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NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
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Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. PubMed. [Link]
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Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. PubMed. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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5-iodo-2-(methylthio)pyrimidin-4(3H)-one. Boron Molecular. [Link]
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. [Link]
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5-Iodopyrimidine-2,4-diamine. PubChem. [Link]
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OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]
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Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. [Link]
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Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. PMC. [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]
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The Alchemical Intermediate: A Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, certain molecules emerge not as the final therapeutic agents themselves, but as pivotal intermediates—veritable chemical chameleons that unlock pathways to novel and potent drugs. 5-Iodo-2-(methylsulfinyl)pyrimidine is one such enigmatic yet crucial scaffold. This technical guide, designed for the discerning researcher, delves into the commercial sourcing, synthesis, and strategic applications of this versatile intermediate, providing a foundation for its effective utilization in drug discovery programs.
The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2][3][4] Its presence in the nucleobases of DNA and RNA provides a bio-inspired blueprint for designing molecules that can interact with a wide array of biological targets. The unique electronic properties of the pyrimidine ring, coupled with its capacity for diverse functionalization, make it a privileged scaffold in the development of therapeutics ranging from anticancer agents to antivirals and kinase inhibitors.[1][5][6][7]
The introduction of specific substituents onto the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile. The 5-iodo and 2-(methylsulfinyl) groups in the title compound are not mere decorations; they are strategically placed functional groups that impart distinct reactivity and potential for biological interactions. The iodine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methylsulfinyl group can act as a hydrogen bond acceptor and a chiral center, influencing both potency and selectivity.
Sourcing the Precursor: Commercial Availability of 5-Iodo-2-(methylthio)pyrimidine
While direct commercial suppliers of 5-Iodo-2-(methylsulfinyl)pyrimidine are not abundant, the immediate precursor, 5-Iodo-2-(methylthio)pyrimidine , is readily available from several reputable chemical suppliers. This suggests that the sulfoxide is often prepared on-demand in the laboratory. Researchers can procure the starting material from the following vendors:
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine | Not Applicable for the direct precursor | Sells a related diamine derivative. |
| Synblock | 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one | 76510-61-7 | Offers the pyrimidinone derivative.[8] |
| Boron Molecular | 5-iodo-2-(methylthio)pyrimidin-4(3H)-one | 76510-61-7 | Also provides the pyrimidinone form.[9] |
| AOBChem | 5-Iodo-4-methyl-2-(methylthio)pyrimidine | 2384282-28-2 | A methylated variant is available.[10] |
| Fluorochem | 2-Iodo-5-methylpyrimidine | 154129-30-3 | Offers a related isomer.[11] |
| ChemicalBook | 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE | Not specified | Lists multiple suppliers for a hydroxy derivative.[12] |
Note: The availability and specifications of these compounds should be confirmed directly with the suppliers.
The Synthetic Keystone: From Thioether to Sulfoxide
The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine is achieved through the controlled oxidation of its methylthio precursor. This transformation is a common and generally high-yielding reaction in organic synthesis.[13]
Reaction Principle
The sulfur atom in the methylthio group is nucleophilic and can be readily oxidized to a sulfoxide without affecting the pyrimidine ring or the iodo substituent. The key to a successful synthesis is the choice of a suitable oxidizing agent and careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone.
Caption: Synthetic pathway from the thioether precursor to the sulfoxide.
Experimental Protocol
The following is a generalized, self-validating protocol synthesized from established methods for sulfide oxidation.[14][15][16] Researchers should optimize the specific conditions for their particular scale and equipment.
Materials:
-
5-Iodo-2-(methylthio)pyrimidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolution: Dissolve 5-Iodo-2-(methylthio)pyrimidine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation.
-
Addition of Oxidant: Slowly add a solution of m-CPBA in DCM dropwise to the cooled solution of the starting material. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The sulfoxide product will have a lower Rf value than the starting thioether due to its increased polarity.
-
Quenching: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 5-Iodo-2-(methylsulfinyl)pyrimidine.[17]
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a peak corresponding to the sulfoxide in the mass spectrum and the characteristic shift of the methyl protons in the ¹H NMR spectrum will validate the successful synthesis.
Applications in Drug Discovery: A Versatile Building Block
5-Iodo-2-(methylsulfinyl)pyrimidine is a highly valuable intermediate in the synthesis of complex molecules for drug discovery, particularly in the realm of kinase inhibitors.[5][6][7]
Kinase Inhibitor Synthesis
The 2-(methylsulfinyl) group can be displaced by nucleophiles, such as amines, allowing for the introduction of various side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases. The 5-iodo position serves as a convenient point for further elaboration via cross-coupling reactions, enabling the exploration of a vast chemical space.[18]
Caption: Role of the intermediate in the synthesis of kinase inhibitors.
Lead Optimization
The strategic placement of the iodo and methylsulfinyl groups allows for a modular approach to lead optimization. Different amines can be introduced at the 2-position, and a variety of aryl or heteroaryl groups can be appended at the 5-position. This systematic modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the lead compounds.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Iodo-2-(methylsulfinyl)pyrimidine and its precursor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Sulfoxide compounds should be stored in a cool, dry place, away from oxidizing agents.[19] For long-term storage, refrigeration or freezing in a tightly sealed container is recommended to prevent degradation. Solutions in DMSO should be stored at low temperatures to minimize the risk of precipitation.[20]
Conclusion
5-Iodo-2-(methylsulfinyl)pyrimidine stands as a testament to the power of strategic molecular design in drug discovery. While not a therapeutic agent itself, its role as a versatile and reactive intermediate is invaluable. By understanding its sourcing, mastering its synthesis, and appreciating its potential applications, researchers can unlock new avenues for the development of next-generation therapeutics. This guide provides the foundational knowledge to confidently incorporate this powerful building block into any advanced drug discovery program.
References
-
ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]
-
Boron Molecular. 5-iodo-2-(methylthio)pyrimidin-4(3H)-one. [Link]
-
AOBChem. 5-Iodo-4-methyl-2-(methylthio)pyrimidine. [Link]
-
PubChem. Compounds and compositions and methods of use - Patent US-10183012-B2. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
- Google Patents. Iodinating amino pyrimidines and amino pyridines - US2521544A.
- Google Patents. Method for preparation of 5-substituted pyrimidines - WO2012128965A3.
-
MP Biomedicals. 5-Iodo-2′-Deoxyuridine. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
PubChem. Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. [Link]
-
Chem-Impex. deoxyuridine - 5-Iodo-2. [Link]
-
Chemistry Learner. Sulfoxide: Formula, Structure, Preparations, and Reactions. [Link]
-
Science. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
PubMed. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. [Link]
-
LOCKSS. OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. [Link]
-
ResearchGate. (PDF) Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. [Link]
- Google Patents. Pyrimidine compound and medical use thereof - US7378423B2.
-
MDPI. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem. 5-Iodo-2-methylpyridine. [Link]
- Google Patents. Process for synthesis of a 2-thioalkyl pyrimidine - WO2021113282A1.
-
ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]
-
PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]
-
RSC Publishing. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. [Link]
-
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]
-
PMC. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CAS 76510-61-7 | 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one - Synblock [synblock.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. aobchem.com [aobchem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 13. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine
This Application Note is structured to provide a high-fidelity, reproducible guide for the synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine . It deviates from standard templates to prioritize experimental logic, critical control points, and mechanistic insight, serving the needs of advanced medicinal chemists.
Executive Summary
5-Iodo-2-(methylsulfinyl)pyrimidine is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ZM 447439 analogs) and nucleoside mimetics.[1] The molecule features two distinct electrophilic handles:
-
C5-Iodine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
-
C2-Sulfoxide: An activated leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]
This guide addresses the primary synthetic challenge: Chemoselective Oxidation. The objective is to oxidize the sulfide to the sulfoxide (S=O) without over-oxidation to the sulfone (O=S=O) or affecting the C5-iodine integrity.
Retrosynthetic Logic & Pathway
The synthesis is most efficiently approached via a linear sequence starting from commercially available 2-(methylthio)pyrimidine .[1] Direct iodination of the sulfide is preferred over iodination of the sulfoxide, as the sulfoxide moiety is thermally sensitive and can complicate electrophilic aromatic substitution.
Synthetic Pathway Visualization
Figure 1: Linear synthetic route prioritizing C5-functionalization prior to S-activation to maintain scaffold stability.
Experimental Protocols
Step 1: C5-Iodination of 2-(Methylthio)pyrimidine
Objective: Install the iodine handle at the C5 position via electrophilic aromatic substitution.[1]
Mechanism: The 2-methylthio group activates the pyrimidine ring (donating electron density), allowing electrophilic attack at the C5 position. N-Iodosuccinimide (NIS) is preferred over elemental iodine (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-(Methylthio)pyrimidine | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.1 | Iodinating Agent |
| Chloroform (
Protocol:
-
Setup: Charge a round-bottom flask with 2-(methylthio)pyrimidine (1.0 eq) and dissolve in Chloroform (0.5 M).
-
Addition: Add NIS (1.1 eq) in a single portion.
-
Reaction: Equip with a reflux condenser and heat the mixture to 70°C (oil bath temperature). Stir for 2–3 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(to quench unreacted iodine species) followed by saturated . -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.-
Yield Expectation: 85–95%.
-
Characterization:
NMR should show the disappearance of C5-H protons and a downfield shift of the remaining C4/C6 protons.
-
Step 2: Selective Oxidation to Sulfoxide
Objective: Oxidize the sulfide to sulfoxide (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Iodo-2-(methylthio)pyrimidine | 1.0 | Substrate |
| mCPBA (
Protocol:
-
Preparation: Dissolve 5-iodo-2-(methylthio)pyrimidine in DCM and cool the solution to -10°C (ice/acetone bath).
-
Addition: Dissolve mCPBA (calculated 1.05 eq based on active oxygen content) in a minimal amount of DCM. Add this solution dropwise over 20 minutes.
-
Why Dropwise? Localized high concentrations of mCPBA will cause immediate over-oxidation to the sulfone, even at low temperatures.
-
-
Reaction: Stir at -10°C to 0°C for 1–2 hours .
-
Checkpoint: Monitor by TLC (DCM/MeOH 95:5).
-
Sulfide (SM):[2] High
(Non-polar). -
Sulfoxide (Product): Mid
. -
Sulfone (Over-oxidation): Low
(often overlaps with sulfoxide but stains differently with ).
-
-
Quench: Pour the reaction mixture into a rapidly stirring solution of 10%
and saturated (1:1 ratio). Stir for 15 minutes to destroy excess peroxides. -
Isolation: Extract with DCM (3x). Dry combined organics over
. -
Purification: Concentrate in vacuo at <30°C (Sulfoxides can be thermally unstable). Purify via flash column chromatography (DCM
5% MeOH/DCM).-
Yield Expectation: 70–85%.
-
Analytical Data & Validation
To validate the synthesis, compare spectral data against these expected parameters.
| Feature | 5-Iodo-2-(methylthio)pyrimidine | 5-Iodo-2-(methylsulfinyl)pyrimidine |
| Appearance | White/Pale Yellow Solid | White Crystalline Solid |
| Reactivity | Inert to amines at RT | Reacts rapidly with amines (SNAr) |
Note: The downfield shift of the S-Me group from ~2.5 to ~2.9 ppm is the definitive diagnostic for sulfoxide formation.[1]
Troubleshooting & Optimization
If over-oxidation to sulfone is observed (>10%), switch to the Sodium Periodate Method :
-
Reagents:
(1.1 eq) in (1:1). -
Conditions: Stir at
to RT for 12 hours. -
Advantage:
is thermodynamically limited in its ability to oxidize sulfoxides to sulfones under these conditions, guaranteeing high selectivity.
Decision Matrix for Oxidant Selection
Figure 2: Selection logic for oxidation reagents based on project constraints.
References
-
C5-Iodination Protocol
- Source: ChemicalBook / Valid
- Context: Standard iodin
-
Selective Sulfide Oxidation (mCPBA)
-
Alternative Oxidation (NaIO4/H2O2)
-
Reactivity of Pyrimidinyl Sulfoxides
-
Title: Pyrimidine reactions.[7] Part XVII. Ring fission of... 5-methylsulphinyl-pyrimidine by amines.
- Source: Journal of the Chemical Society C.
- Context: Validates the reactivity of the sulfinyl group in nucleophilic displacements.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Iodo-2-(methylsulfinyl)pyrimidine
Introduction: A Versatile Scaffold for Medicinal Chemistry
The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. The functionalization of this heterocycle is therefore of paramount importance to medicinal chemists. 5-Iodo-2-(methylsulfinyl)pyrimidine is a highly valuable, yet underutilized, building block for the synthesis of diverse 2,5-disubstituted pyrimidines. The strategic placement of an electron-withdrawing methylsulfinyl group at the 2-position and a halogen at the 5-position allows for selective and efficient nucleophilic aromatic substitution (SNAr) reactions. This application note provides a comprehensive guide to the SNAr of 5-Iodo-2-(methylsulfinyl)pyrimidine, detailing the underlying mechanistic principles, offering versatile protocols for substitution with various nucleophiles, and providing practical insights for researchers in drug development.
The methylsulfinyl group at the C2 position acts as a potent activating group for nucleophilic attack. For even greater reactivity, it can be readily oxidized to the corresponding methylsulfonyl group, which is an excellent leaving group. The iodine atom at the C5 position, while also a potential leaving group, is generally less reactive in SNAr reactions compared to halogens at the 2, 4, or 6 positions of the pyrimidine ring. This differential reactivity allows for selective substitution at the 2-position.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 2-substituted pyrimidines proceeds through a two-step addition-elimination mechanism. The key to this reaction is the presence of electron-withdrawing groups on the pyrimidine ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the pyrimidine ring is restored by the departure of the leaving group. In the case of 5-Iodo-2-(methylsulfinyl)pyrimidine that has been oxidized to the sulfone, the methylsulfonyl group is an excellent leaving group.
Below is a DOT language script to generate a diagram illustrating the SNAr mechanism.
Caption: General mechanism of the SNAr reaction at the C2 position of an activated pyrimidine.
Applications: Synthesis of Diverse Pyrimidine Derivatives
The SNAr reaction of 5-Iodo-2-(methylsulfinyl)pyrimidine (or its sulfone derivative) is a versatile method for introducing a wide range of functionalities at the 2-position of the pyrimidine ring. This allows for the rapid generation of libraries of compounds for screening in drug discovery programs.
Substitution with Amine Nucleophiles
The reaction with primary and secondary amines is one of the most common applications of this chemistry, leading to the formation of 2-aminopyrimidine derivatives. These motifs are present in many kinase inhibitors and other biologically active molecules.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Morpholine | DMF | K₂CO₃ | 80-100 | 85-95 |
| Piperidine | NMP | Et₃N | 80-100 | 80-90 |
| Aniline | DMSO | DIPEA | 100-120 | 70-85 |
| Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 80-95 |
Substitution with Thiol Nucleophiles
Thiol nucleophiles react readily with activated pyrimidines to form 2-(thioether)pyrimidines.[2][3] This reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion.
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Thiophenol | DMF | NaH | 0 - rt | 90-98 |
| Benzyl mercaptan | Acetonitrile | K₂CO₃ | rt - 50 | 85-95 |
| Ethanethiol | THF | NaOEt | 0 - rt | 80-90 |
Substitution with Oxygen Nucleophiles
Alkoxides and phenoxides can also be used as nucleophiles, although they may require more forcing conditions due to their lower nucleophilicity compared to amines and thiols. The resulting 2-alkoxy or 2-aryloxypyrimidines are valuable intermediates in organic synthesis.
| Nucleophile (Alcohol/Phenol) | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Sodium methoxide | Methanol | NaOMe | Reflux | 75-85 |
| Phenol | DMF | K₂CO₃ | 100-120 | 60-75 |
| Benzyl alcohol | Toluene | NaH | 80-100 | 70-80 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and subsequent SNAr of 5-Iodo-2-(methylsulfinyl)pyrimidine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 5-Iodo-2-(methylthio)pyrimidine
This protocol describes a potential route to the precursor of the title compound.
Materials:
-
2-(Methylthio)pyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-(methylthio)pyrimidine (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of 5-Iodo-2-(methylthio)pyrimidine to 5-Iodo-2-(methylsulfinyl)pyrimidine
The methylthio group is oxidized to the methylsulfinyl group to activate the C2 position for nucleophilic attack.
Materials:
-
5-Iodo-2-(methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of 5-Iodo-2-(methylsulfinyl)pyrimidine with an amine. For enhanced reactivity, the corresponding sulfone is often preferred.
Materials:
-
5-Iodo-2-(methylsulfinyl)pyrimidine (or the corresponding sulfone)
-
Amine nucleophile (1.1-1.5 eq)
-
Dimethylformamide (DMF) or other suitable solvent
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 5-Iodo-2-(methylsulfinyl)pyrimidine (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, or extract the product with ethyl acetate if no precipitate forms.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Below is a DOT language script to generate a diagram illustrating the experimental workflow.
Caption: A typical experimental workflow for the synthesis of 2-substituted-5-iodopyrimidines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Insufficient activation of the leaving group.- Low reaction temperature.- Inappropriate base or solvent. | - Oxidize the methylsulfinyl group to the more reactive methylsulfonyl group.- Increase the reaction temperature.- Screen different bases (e.g., NaH, K₂CO₃, Et₃N, DIPEA) and solvents (e.g., DMF, DMSO, NMP, acetonitrile). |
| Formation of side products | - Reaction at the 5-iodo position.- Decomposition of starting material or product. | - Use milder reaction conditions (lower temperature, weaker base).- Consider a metal-catalyzed cross-coupling reaction if substitution at the 5-position is desired. |
| Difficult purification | - Similar polarity of starting material and product.- Presence of baseline impurities. | - Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase).- Consider recrystallization as an alternative purification method. |
Conclusion
The nucleophilic aromatic substitution of 5-Iodo-2-(methylsulfinyl)pyrimidine and its corresponding sulfone is a powerful and versatile tool for the synthesis of a wide array of 2,5-disubstituted pyrimidines. The protocols and guidelines presented in this application note offer a solid starting point for researchers in medicinal chemistry and drug discovery to exploit this valuable building block in the creation of novel molecular entities with potential therapeutic applications.
References
-
D. S. B. Daniels, et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem., 86(15), 10375–10382. [Link]
-
A. B. Smith, et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Y. Lu, et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
-
P. R. Campodónico, et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Front. Chem., 10, 892931. [Link]
-
J. M. J. M. Gleeson, et al. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Green Chem., 23, 8174-8180. [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
A. G. S. A. C. S. G. C. I. P. Roundtable. (2017). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable. [Link]
-
J. C. R. V. D. J. C. Gonzalez-Bobes, F. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Y. Zhang, et al. (2013). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Adv., 3, 22926-22931. [Link]
-
A. E. A. G. G. G. M. A. Bernardim, B. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chem., 34(9), 1626–1634. [Link]
-
Organic Chemistry Portal. (2022). Sulfoxide synthesis by oxidation. [Link]
-
A. G. S. A. C. S. G. C. I. P. Roundtable. (2017). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
Application Note: Selective Functionalization of 5-Iodo-2-Sulfinylpyrimidine Scaffolds
Executive Summary & Strategic Logic
The 5-iodo-2-sulfinylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering two chemically distinct handles for library generation. Its utility stems from Orthogonal Reactivity :
-
C2-Position (Electrophilic): The sulfinyl group acts as a "super-leaving group" (nucleofuge), enabling rapid Nucleophilic Aromatic Substitution (
) under mild conditions. -
C5-Position (Metallophilic): The iodine atom serves as an excellent handle for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Heck).
The Core Challenge: While both positions are reactive, the presence of the sulfur moiety (sulfinyl) can poison palladium catalysts used for C5 functionalization. Therefore, the Order of Operations is critical. This guide defines the "Displace-First" strategy as the standard for high-fidelity synthesis.
Reaction Logic Diagram
Figure 1: Strategic decision tree highlighting the "Displace-First" (Path B) protocol to avoid catalyst poisoning.
Critical Reactivity Data
The sulfinyl group (
| Leaving Group (C2) | Relative Reactivity ( | Stability | Catalyst Compatibility |
| -SMe (Sulfide) | Low | High | Poor (Poisons Pd) |
| -Cl (Chloride) | Moderate | High | Good |
| -S(O)Me (Sulfinyl) | Very High | Low (Hydrolysis risk) | Poor (Must displace first) |
| -SO | High | Moderate | Moderate |
Experimental Protocols
Module A: Scaffold Activation (Oxidation)
Objective: Convert the stable 5-iodo-2-(methylthio)pyrimidine precursor into the reactive sulfinyl scaffold.
Reagents:
-
Substrate: 5-iodo-2-(methylthio)pyrimidine (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 1.1 eq)
-
Solvent: Dichloromethane (DCM)
-
Quench: 10% aq.
, Sat.
Step-by-Step:
-
Dissolution: Dissolve 5-iodo-2-(methylthio)pyrimidine in DCM (
concentration) and cool to in an ice bath. -
Addition: Add mCPBA (1.1 eq) portion-wise over 15 minutes. Note: Controlling stoichiometry is crucial. Excess oxidant leads to the sulfone (
), which is also reactive but changes the separation profile. -
Monitoring: Stir at
for 1–2 hours. Monitor via TLC (sulfoxide is significantly more polar than sulfide). -
Workup:
-
Quench excess peroxide with 10%
solution (check with starch-iodide paper). -
Wash organic layer with Sat.
( ) to remove m-chlorobenzoic acid byproduct. -
Dry over
and concentrate in vacuo.
-
-
Storage: The product is a white solid. Store at
under argon. Shelf-life: ~2 weeks (prone to hydrolysis).
Module B: C2-Selective Displacement ( )
Objective: Install the diversity element at C2 while removing the sulfur moiety to enable downstream catalysis.
Reagents:
-
Substrate: 5-iodo-2-(methylsulfinyl)pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1–1.5 eq)
-
Base: DIPEA (2.0 eq) or
(for weak nucleophiles) -
Solvent: THF or Dioxane
Step-by-Step:
-
Setup: In a vial, dissolve the sulfinyl scaffold in THF (
). -
Addition: Add DIPEA followed by the amine.
-
Reaction: Stir at Room Temperature (RT).
-
Insight: Because the sulfinyl group is a "super-electrophile," heating is rarely required for primary amines. For sterically hindered amines, heat to
.
-
-
Validation: Monitor disappearance of starting material (LCMS). The byproduct is methanesulfenic acid (unstable), which simplifies purification.
-
Purification: Concentrate and purify via silica flash chromatography (typically Hexane/EtOAc).
-
Result: You now have a stable 2-amino-5-iodopyrimidine .
-
Module C: C5-Selective Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalize the C5-iodine handle.
Reagents:
-
Substrate: 2-amino-5-iodopyrimidine (from Module B)
-
Boronic Acid:
(1.5 eq) -
Catalyst:
(5 mol%) or -
Base:
(3.0 eq) -
Solvent: Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 5 minutes. Critical: Oxygen removal is essential for Pd efficiency.
-
Catalyst Addition: Add Pd catalyst and aqueous base. Seal immediately.
-
Reaction: Heat to
for 4–16 hours (or microwave at for 30 min). -
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
-
Purification: Reverse-phase HPLC or Silica Chromatography.
Mechanistic Workflow Visualization
Figure 2: The sequential "Activation
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Hydrolysis of Scaffold | Moisture in solvent; Acidic traces | Use anhydrous THF for |
| Low Yield in Step 2 ( | Nucleophile is too weak | Switch solvent to DMF/DMSO and heat to |
| Pd Catalyst "Death" (Black ppt) | Residual Sulfur | Ensure Step 2 went to completion. Wash the Step 2 product thoroughly to remove methanesulfenic acid byproducts before adding Pd. |
| Over-oxidation in Step 1 | Excess mCPBA | Use exactly 1.0–1.1 eq of mCPBA. If sulfone forms, proceed anyway; it is also a valid leaving group. |
References
-
Regioselective Functionalization of Pyrimidines
- Title: Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.
- Source: Master Organic Chemistry / StackExchange Consensus.
-
URL:[Link]
-
Sulfinyl vs.
-
Suzuki Coupling on Halogenated Pyrimidines
-
Synthesis of Methylsulfinyl Precursors
- Title: Synthesis of 5-Methoxy-2-methylthiopyrimidine (Protocol for S-oxid
-
Source: BenchChem Technical Support.[3]
-
General Review of Pyrimidine Functionalization
Sources
Troubleshooting & Optimization
Preventing over-oxidation to sulfone during 5-Iodo-2-(methylsulfinyl)pyrimidine synthesis
Introduction:
Welcome to the technical support center for the synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine. This molecule is a crucial intermediate in pharmaceutical and agrochemical research, valued for the reactivity of its methylsulfinyl group which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] The primary challenge in its synthesis is the selective oxidation of the precursor, 5-Iodo-2-(methylthio)pyrimidine. The sulfur center is susceptible to a two-stage oxidation: first to the desired sulfoxide, and subsequently to the undesired sulfone byproduct, 5-Iodo-2-(methylsulfonyl)pyrimidine.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you maximize the yield of the target sulfoxide while minimizing over-oxidation. We will explore the causality behind key experimental parameters and provide a self-validating framework for your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is over-oxidation to the sulfone the most common side reaction?
The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. However, the sulfoxide product is still susceptible to the oxidant present in the reaction mixture.[2] If the reaction conditions are not carefully controlled (e.g., excess oxidant, elevated temperature, or prolonged reaction time), the formation of the thermodynamically stable sulfone becomes significant, reducing the yield and complicating purification.[3]
Q2: Which oxidizing agent is best for this transformation?
While many oxidants can perform this transformation, meta-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are the most common choices.[3][4]
-
m-CPBA: A powerful and generally reliable oxidant, but it can readily cause over-oxidation if not used with care.[5] It is often preferred for its ease of handling as a solid and predictable reactivity.
-
Hydrogen Peroxide (H₂O₂): Considered a "green" oxidant as its byproduct is water.[3] Its selectivity can be very high, especially when used in specific solvent systems like glacial acetic acid, which can suppress sulfone formation.[3]
The choice depends on your laboratory's safety protocols, desired scale, and tolerance for chlorinated byproducts (from m-CPBA). For high selectivity, the H₂O₂/acetic acid system is an excellent starting point.
Q3: How critical is reaction temperature for selectivity?
Temperature is one of the most critical parameters for controlling selectivity. The activation energy for oxidizing the sulfoxide to the sulfone is higher than that for the sulfide-to-sulfoxide step. By maintaining low temperatures (typically between -10°C and 10°C), you create a kinetic regime that strongly favors the formation of the sulfoxide and significantly retards the rate of the second oxidation step.
Q4: What is the ideal stoichiometry of the oxidant?
Strict stoichiometric control is essential.[4] Theoretically, one equivalent of the oxidant is required. In practice, using 1.0 to 1.1 equivalents is a common starting point. Using a large excess of the oxidant is the most direct path to significant sulfone formation. It is always better to have a small amount of unreacted starting material, which is typically easier to separate from the sulfoxide, than to have a mixture of sulfoxide and sulfone.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of sulfone byproduct detected by TLC/LC-MS. | 1. Excess Oxidant: More than 1.1 equivalents of oxidant were used. 2. Temperature Too High: Reaction temperature rose above the recommended range. 3. Prolonged Reaction Time: The reaction was left for too long after the starting material was consumed. 4. Localized "Hot Spots": The oxidant was added too quickly, creating areas of high concentration and temperature. | 1. Verify Stoichiometry: Titrate the oxidant (especially commercial m-CPBA or H₂O₂) to confirm its purity/concentration. Use no more than 1.05 equivalents.[4] 2. Improve Temperature Control: Use an ice/salt or a cryo-cooling bath to maintain a stable low temperature. Ensure the thermometer is measuring the internal reaction temperature. 3. Monitor Closely: Use TLC or rapid LC-MS analysis every 15-30 minutes. Quench the reaction immediately upon consumption of the starting sulfide.[4] 4. Slow Addition: Add the oxidant dropwise as a solution over an extended period (e.g., 30-60 minutes) to ensure it reacts before accumulating.[4] |
| Reaction is sluggish or incomplete. | 1. Insufficient Oxidant: The purity of the oxidant was lower than assumed, or less than 1.0 equivalent was used. 2. Temperature Too Low: Extremely low temperatures (e.g., < -40°C) can significantly slow the desired reaction. | 1. Confirm Oxidant Purity: Use a freshly opened bottle or titrate the oxidant. If the reaction stalls, consider adding a small additional charge (0.05 eq) of the oxidant. 2. Adjust Temperature: Allow the reaction to slowly warm. A typical optimal range is 0°C to 5°C. |
| Complex mixture of unidentified byproducts. | 1. Degradation of Reagents: The starting sulfide or oxidant may have degraded. 2. Reaction with Solvent: The oxidant may be reacting with an incompatible solvent. | 1. Check Starting Material Purity: Confirm the purity of 5-Iodo-2-(methylthio)pyrimidine by NMR or LC-MS before starting. 2. Select Inert Solvent: Use robust, aprotic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate. Avoid solvents that are easily oxidized. |
Section 3: Visualization of Key Processes
To better understand the synthetic challenge and the troubleshooting logic, the following diagrams illustrate the reaction pathway and a decision-making workflow.
Caption: Reaction pathway showing the sequential oxidation.
Caption: Troubleshooting workflow for minimizing sulfone formation.
Section 4: Recommended Experimental Protocol (m-CPBA Method)
This protocol is designed as a self-validating system by incorporating strict controls over the key parameters identified above.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Purpose |
| 5-Iodo-2-(methylthio)pyrimidine | 266.09 | Starting Material |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 (for 100%) | Oxidizing Agent |
| Dichloromethane (DCM), anhydrous | 84.93 | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Quench / Neutralization |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | - | Residual Oxidant Quench |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent |
| Magnetic stirrer, ice/salt bath, dropping funnel | - | Equipment |
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5-Iodo-2-(methylthio)pyrimidine (e.g., 1.00 g, 3.76 mmol). Dissolve it in anhydrous Dichloromethane (20 mL).
-
Cooling: Cool the solution to between -5°C and 0°C using an ice/salt bath. It is crucial to monitor the internal temperature.
-
Oxidant Solution Preparation: In a separate flask, dissolve m-CPBA (77% purity, 0.88 g, ~3.95 mmol, 1.05 eq.) in DCM (15 mL). Transfer this solution to a dropping funnel. Note: The purity of commercial m-CPBA can vary; titration is recommended for precise work.[6]
-
Slow Addition: Add the m-CPBA solution dropwise to the cooled sulfide solution over a period of 30-45 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Check the reaction every 15 minutes after the addition is complete. The goal is to see the starting material spot disappear while the sulfone spot remains faint or absent. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10% aq. sodium thiosulfate solution (15 mL) to destroy any excess peroxide. Stir vigorously for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. sodium bicarbonate (2 x 20 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an Ethyl Acetate/Hexanes mixture) to afford the pure 5-Iodo-2-(methylsulfinyl)pyrimidine.
References
- Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. (n.d.). Google Scholar.
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]
- Shafiei, M., Ghasemzadeh, M. A., & Moghimi, A. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 8(3), 1193-1198.
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
meta-Chloroperoxybenzoic acid. (2024, January 21). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
mCPBA (meta-chloroperoxybenzoic acid). (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 12, 2026, from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2023, April 17). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
- SULFOXIDES AND SULFONES: REVIEW. (2023). Indian Drugs, 60(02), 7-17.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Iodo-2-(methylsulfinyl)pyrimidine Displacement Protocols
Core Directive & Executive Summary
This guide addresses the technical challenges associated with the nucleophilic aromatic substitution (
The 2-(methylsulfinyl) moiety (–S(O)Me) acts as a "super-leaving group" (nucleofuge), significantly more reactive than the corresponding chloride or sulfide. The 5-iodo substituent exerts a strong inductive electron-withdrawing effect (
The Critical Balance: While high reactivity drives the desired displacement, it also renders the substrate susceptible to rapid hydrolysis (to the 2-hydroxy lactam) and thermal decomposition. Yield improvement relies on kinetic control : maximizing the rate of nucleophilic attack while suppressing hydrolysis and off-target degradation.
Pre-Flight Check: Substrate Quality & Storage
Before initiating any displacement reaction, the quality of the sulfoxide intermediate is the single most common failure point.
The "Goldilocks" Oxidation State
Users often generate the sulfoxide in situ from the sulfide (5-iodo-2-(methylthio)pyrimidine).
-
Under-oxidation: Residual sulfide poisons downstream metal catalysts (e.g., Pd used for Suzuki couplings at the C5-iodine).
-
Over-oxidation: Formation of the N-oxide or sulfone (though the sulfone is also a valid leaving group, N-oxides are dead ends).
Recommendation: If isolating the sulfoxide, store at -20°C under Argon . The sulfoxide bond is thermally labile; room temperature storage leads to Pummerer-type rearrangements or disproportionation.
Reaction Optimization: The Control Variables
Solvent Selection Matrix
The choice of solvent dictates the ratio of Product (
| Solvent | Polarity | Mechanism Benefit | Risk Factor | Recommended For |
| THF | Moderate | Solubilizes organics; easy workup. | Slow reaction for steric amines. | Primary amines, Alkoxides. |
| DCM | Low | Very mild; suppresses hydrolysis. | Poor solubility for salts/zwitterions. | Highly reactive amines. |
| DMF/NMP | High | Stabilizes the Meisenheimer complex; accelerates | Hygroscopic: Wet DMF = Hydrolysis. | Sterically hindered amines; Anilines. |
| DMSO | High | Maximum rate acceleration. | High boiling point; difficult removal. | Last resort for unreactive nucleophiles. |
Base Selection
-
Standard: DIPEA (Hünig's base) or TEA (1.5 - 2.0 equiv). Sufficient for neutral amines.
-
For HCl Salts: If your amine is a salt, use 3.0 equiv of DIPEA to ensure free base availability.
-
Avoid: Hydroxide bases (NaOH, KOH) or strong alkoxides unless the nucleophile is the alkoxide. These promote rapid hydrolysis of the sulfoxide to the 2-hydroxypyrimidine.
Temperature Protocol
-
Start: 0°C.
-
Ramp: Warm to Room Temperature (RT) only if TLC shows no conversion after 1 hour.
-
Critical Limit: Do not exceed 60°C. The 5-iodo-2-sulfinyl system is prone to thermal decomposition above this threshold.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired
Figure 1: Kinetic competition in the displacement reaction. Note that water competes directly with the nucleophile for the activated C2 position.
Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC, but the mass spec shows [M-46] or [M-64]. What is it?
Diagnosis: This is likely Hydrolysis .[1]
-
The Chemistry: The sulfinyl group (-S(O)Me, mass ~63) is replaced by -OH (mass 17). Net loss: 46 Da.
-
The Fix: Your solvent is "wet."
-
Dry solvent over activated 3Å molecular sieves for 24 hours.
-
Switch from DMF to anhydrous THF or DCM if solubility permits.
-
Ensure your amine nucleophile is dry.
-
Q2: The reaction stalls at 50% conversion. Should I add heat?
Diagnosis: Equilibrium or Decomposition.
-
The Risk: Heating >50°C often degrades the starting material before it reacts.
-
The Fix:
-
Do not heat.
-
Add a Lewis Acid catalyst (e.g., 0.5 equiv
or ). This activates the sulfoxide oxygen, making the C2 carbon more electrophilic without thermal stress. -
Add more nucleophile (up to 1.5 equiv).
-
Q3: Can I do the oxidation and displacement in one pot?
Diagnosis: Yes, and it is often preferred to improve yields.
-
Protocol:
-
Dissolve 5-iodo-2-(methylthio)pyrimidine in DCM.
-
Add 1.1 equiv
CPBA at 0°C. Stir 30 mins. -
Do not work up. Add 2.0 equiv DIPEA and 1.1 equiv Amine directly to the reaction mixture.
-
Stir at RT.
-
-
Why this works: You avoid isolating the unstable sulfoxide. The byproduct of
CPBA (m-chlorobenzoic acid) is neutralized by the excess DIPEA.
Q4: My yield is low with a steric amine (e.g., t-butylamine or isopropylamine).
Diagnosis: Steric hindrance prevents attack at the C2 position.
-
The Fix: Switch to the Sulfone .
-
Oxidize the sulfide with 2.5 equiv
CPBA or Oxone to get the 5-iodo-2-(methylsulfonyl)pyrimidine. -
Sulfones are smaller and more reactive than sulfoxides in some steric environments.
-
Workflow Visualization: The Optimization Loop
Figure 2: Decision matrix for optimizing the displacement reaction.
References
-
Mechanism of
in Pyrimidines:- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (General Principle). The C2 position is activated by two adjacent ring nitrogens, stabilizing the Meisenheimer complex.
-
Source:
-
Reactivity of Sulfonyl/Sulfinyl Pyrimidines
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (Demonstrates the superior reactivity of sulfonyl/sulfinyl groups over halogens).
-
Source:
-
Synthesis & Stability of 5-Iodo Derivatives
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives.[2] (Context on 5-iodo stability and synthesis).
-
Source:
-
-
Displacement Protocols (One-Pot Methodologies)
- Chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
-
Source:
Sources
Technical Support Center: Hydrolysis of 5-Iodo-2-(methylsulfinyl)pyrimidine
Case ID: PYR-ISO-005
Status: Knowledge Base Article
Subject: Optimization and Troubleshooting of C2-Hydrolysis via Nucleophilic Aromatic Substitution (
Executive Summary & Mechanism
The Objective: Conversion of 5-iodo-2-(methylsulfinyl)pyrimidine to 5-iodo-2(1H)-pyrimidinone (often referred to as 5-iodo-2-hydroxypyrimidine).
The Chemistry: This reaction relies on the activation of the C2 position by the methylsulfinyl group (
Reaction Pathway Diagram
The following diagram illustrates the
Figure 1: Mechanism of hydrolysis. Note that the final isolated product is the thermodynamic keto-tautomer.
Standard Operating Procedure (SOP)
Use this baseline protocol before attempting optimization.
Reagents
-
Substrate: 5-Iodo-2-(methylsulfinyl)pyrimidine (1.0 eq)
-
Base: NaOH (2.5 eq) or LiOH (3.0 eq)
-
Solvent: THF : Water (1:1 v/v) or 1,4-Dioxane : Water (1:1 v/v)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow
-
Dissolution: Dissolve the substrate in THF. Ensure complete solvation before adding water. The sulfoxide is polar; if it oils out, increase the THF ratio.
-
Activation: Add the aqueous base dropwise at 0°C.
-
Technical Note: The reaction is exothermic. Controlling the exotherm prevents potential degradation of the iodine-carbon bond.
-
-
Reaction: Allow to warm to RT. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Target: Disappearance of sulfoxide peak (
) and appearance of product ( for 5-Iodo-2-hydroxy).
-
-
Workup (Critical):
-
Cool reaction to 0°C.
-
Slowly acidify with 1N HCl to pH ~3–4.
-
Observation: The product should precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide (FAQ Format)
Category A: Reaction Stalled or Incomplete
Q: The starting material (SM) persists even after 4 hours. Should I heat it?
-
Diagnosis: Likely a solubility mismatch . The hydroxide ion resides in the aqueous phase, while the organic substrate may be sequestered in the organic phase if the solvents aren't fully miscible.
-
Solution:
-
Do not heat above 50°C immediately; this risks deiodination.
-
Switch solvent system to 1,4-Dioxane/Water or Acetonitrile/Water . These ensure a homogeneous single phase.
-
Add a Phase Transfer Catalyst (PTC) like TBAB (tetrabutylammonium bromide) (5 mol%) if you must use a biphasic system (e.g., DCM/Water).
-
Category B: Impurity Profile
Q: I see a byproduct with Mass [M-126]. What happened?
-
Diagnosis: Deiodination . You have lost the iodine atom, yielding 2-hydroxypyrimidine.
-
Root Cause:
-
Presence of trace transition metals (Pd, Cu) from previous synthetic steps (e.g., if the SM was made via coupling).
-
Exposure to UV light or excessive heat in the presence of a base.
-
-
Corrective Action:
-
Use high-purity solvents.
-
Wrap the flask in aluminum foil to exclude light.
-
Keep temperature < 40°C.[1]
-
Q: My LCMS shows a mass +16 higher than the starting material.
-
Diagnosis: Over-oxidation . The sulfoxide has oxidized to the sulfone (
). -
Context: This usually happens before the hydrolysis if the starting material was stored improperly (exposed to air/peroxides) or if an oxidant was present.
-
Good News: The sulfone is an even better leaving group than the sulfoxide. It will hydrolyze to the same desired product. Proceed with the reaction; it will likely go faster.
Category C: Isolation & Yield Issues
Q: The reaction went to completion (LCMS), but I recovered < 20% yield after filtration.
-
Diagnosis: pH Mismanagement . 5-Iodo-2-hydroxypyrimidine is amphoteric.
-
pH > 9: Exists as the anion (soluble).
-
pH < 1: Can exist as the cation (soluble).
-
-
Solution: You must target the Isoelectric Point (pI) .
-
Slowly adjust pH to 3.0 – 4.0 .
-
Allow the slurry to stir at 0°C for 30 minutes to ripen the crystals.
-
If no precipitate forms, saturate the aqueous layer with NaCl (brine) and extract with n-Butanol or EtOAc/THF (3:1) .
-
Advanced Optimization: Leaving Group Physics
Understanding why we use the sulfoxide helps in designing backup plans.
| Leaving Group (C2) | Relative Reactivity ( | Stability | Comments |
| Sulfone ( | High (100x) | High | Best reactivity, but requires extra oxidation step. |
| Sulfoxide ( | Moderate-High (Standard) | Moderate | Sweet spot. Activated enough for hydroxide displacement without requiring full oxidation to sulfone. |
| Sulfide ( | Low (1x) | High | Requires harsh conditions (high heat/pressure) or stronger nucleophiles. |
| Chloride ( | High | Low | Hydrolytically unstable during storage; often leads to side reactions. |
Decision Logic Tree for Optimization
Figure 2: Troubleshooting Logic Flow. Follow the path based on your analytical data.
References
-
Nucleophilic Displacement Mechanism
-
Barrett, D. G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Link
- Context: Establishes the reactivity order of Sulfone > Sulfoxide > Sulfide in pyrimidine systems.
-
- General Pyrimidine Hydrolysis Conditions: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Classic Text). Context: Authoritative source on the tautomerism of 2-hydroxypyrimidines (pyrimidinones) and hydrolysis protocols.
-
Sulfoxide Activation Strategy
-
Gomez, C., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides. Chemical Reviews. Link
- Context: Detailed review of sulfoxide chemistry, including Pummerer rearrangements and nucleophilic displacements.
-
-
Tautomerism & Solubility
Sources
Technical Support Center: Purification of 5-Iodo-2-(methylsulfinyl)pyrimidine
Ticket ID: #MCPBA-PYR-001 Subject: Removal of mCPBA/mCBA from Pyrimidine Sulfoxide Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely performing an oxidation of 5-iodo-2-(methylthio)pyrimidine to its sulfoxide form. This transformation is chemically sensitive. The target product, 5-iodo-2-(methylsulfinyl)pyrimidine , contains a "soft" electrophilic center at the sulfur and an activated pyrimidine ring.
The Core Challenge:
-
Over-oxidation: Excess m-chloroperbenzoic acid (mCPBA) will rapidly oxidize your sulfoxide to the sulfone (
), which is often inseparable by standard extraction. -
Product Instability: The 2-sulfinyl group on a pyrimidine ring is a potent leaving group (highly susceptible to
). Prolonged exposure to strong bases (like NaOH) or nucleophiles during workup can degrade your product into 5-iodo-2-hydroxypyrimidine. -
Solubility: m-Chlorobenzoic acid (mCBA), the byproduct, has poor solubility in non-polar solvents but can trap your product in crystal lattices.
This guide provides a self-validating protocol to remove mCPBA/mCBA while preserving the integrity of the sensitive sulfinyl-pyrimidine core.
Module 1: The Reductive Quench (Chemical Neutralization)
Objective: Instantly destroy unreacted mCPBA before it oxidizes the product to sulfone.
The Protocol: Do not proceed directly to a base wash. You must first reduce the active peroxide bond.
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Bisulfite (
) or Sodium Thiosulfate ( ) . -
Execution:
-
Verification (Starch-Iodide Test):
-
Dip a starch-iodide paper into the aqueous layer.
-
Blue/Black: Active oxidant (mCPBA) remains. Add more bisulfite.
-
White/Colorless: Quench complete.
-
Expert Insight: We prefer Sodium Thiosulfate over Bisulfite for this specific pyrimidine. Bisulfite is slightly acidic and can liberate
gas; Thiosulfate is gentler, minimizing the risk of acid-catalyzed degradation of the sulfoxide.
Module 2: The "Gentle Partition" Extraction
Objective: Remove mCBA (acid byproduct) without hydrolyzing the sensitive 2-sulfinyl pyrimidine.
The Science of Solubility:
-
mCBA pKa: ~3.8
-
Product: Lipophilic (due to Iodo group) but polar (Sulfoxide).
-
Strategy: Convert mCBA to its water-soluble sodium salt (
) using a weak base, keeping the product in the organic phase.
Step-by-Step Workflow:
-
Solvent Selection: Ensure your organic solvent is Dichloromethane (DCM) or Chloroform .
-
Why? mCBA is sparingly soluble in cold DCM, often precipitating out (good for filtration), while the sulfoxide product is highly soluble. Ethyl Acetate is risky as it solubilizes mCBA, making extraction harder.
-
-
Filtration (Crucial Step):
-
If you see a white precipitate upon cooling to 0°C, filter it through a sintered glass funnel before adding water.
-
Identity: This solid is mostly mCBA. Removing it physically is more efficient than extracting it chemically.
-
-
The Bicarbonate Wash:
-
The "Back-Extraction" Safety Net:
-
Final Polish:
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points in the purification process.
Figure 1: Decision logic for the purification of mCPBA oxidation mixtures.
Module 4: Troubleshooting & FAQs
Q: My LC-MS shows a peak at M+16 relative to my product. What happened?
A: You have over-oxidized the sulfide to the sulfone .
-
Cause: Excess mCPBA or reaction temperature was too high (above 0°C).
-
Fix: This is difficult to reverse. You must purify via column chromatography.[3] For the next run, use exactly 0.95 - 1.0 equivalents of mCPBA and keep the reaction at -10°C to 0°C.
Q: I used NaOH instead of NaHCO3 to ensure all acid was removed, but my yield plummeted.
A: You likely hydrolyzed the product.
-
Mechanism: The 2-position of the pyrimidine ring is electron-deficient. The sulfoxide is an excellent leaving group. Hydroxide (
) attacked the ring, displacing the sulfoxide to form 5-iodo-2-hydroxypyrimidine . -
Solution: Never use strong bases (NaOH, KOH) with this substrate. Stick to Bicarbonate (
).[5]
Q: A white solid keeps clogging my rotovap during concentration.
A: This is residual mCBA or mCPBA.
-
Cause: The base wash was insufficient, or you used a solvent (like Ether) where the salt was not fully soluble.
-
Fix: Redissolve the residue in DCM and repeat the
wash. If the solid persists, it might be the sulfone byproduct (which often has higher melting points and lower solubility than the sulfoxide). Check by TLC/LC-MS.
Q: Can I use chromatography to separate mCBA from my product?
A: Yes, but it is often unnecessary if the workup is done correctly.
-
Tip: If you must use a column, mCBA is very polar and acidic. It will streak on silica. Add 1% Acetic Acid to your eluent to keep the mCBA moving, or flush the column with a polar solvent at the end. However, for your basic pyrimidine product, a standard gradient (0-5% MeOH in DCM) usually elutes the product while mCBA stays on the baseline or elutes much later.
Data Summary: Solvent & Reagent Compatibility
| Component | Role | Compatibility with 5-Iodo-2-(methylsulfinyl)pyrimidine |
| DCM | Solvent | Excellent. High solubility for product, low for mCBA. |
| Ethyl Acetate | Solvent | Poor. Solubilizes mCBA, making extraction difficult. |
| NaHSO3 | Quench | Good. Effective, but potential SO2 off-gassing. |
| Na2S2O3 | Quench | Best. Gentle, neutral pH, no gas evolution. |
| NaOH (1M) | Base Wash | DANGER. Causes hydrolysis ( |
| NaHCO3 (Sat) | Base Wash | Ideal. Sufficient pKa to deprotonate mCBA; safe for product. |
References
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. (Detailed protocols for mCPBA precipitation and basic washes). [Link]
-
Common Organic Chemistry. Oxidation of Sulfides to Sulfoxides using mCPBA. (Stoichiometry and temperature control to prevent sulfone formation). [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. (Fundamental pKa principles for separating benzoic acid derivatives). [Link]
- Organic Process Research & Development (OPRD).Safety and Scalability of mCPBA Oxidations. (General process safety regarding peroxide quenching).
Sources
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. mcpba workup [groups.google.com]
Technical Support Center: Navigating Solubility Challenges of 5-Iodo-2-(methylsulfinyl)pyrimidine in DMSO
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-Iodo-2-(methylsulfinyl)pyrimidine in DMSO at my desired concentration. What are the initial steps I should take?
A1: When encountering initial solubility issues with a compound in DMSO, it's best to start with fundamental techniques. First, ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1][2] Begin by vortexing the mixture vigorously for several minutes. If the compound remains undissolved, gentle warming of the solution to 37-40°C can be effective.[3][4] Sonication in a water bath for 5-10 minutes is another common method to help break down compound aggregates and facilitate dissolution.[1][3]
Q2: I've successfully prepared a stock solution of my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This common issue, often referred to as "crashing out," occurs when a compound that is soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1][3] To mitigate this, a stepwise dilution approach is recommended. Instead of a single, large dilution, perform a serial dilution.[5] First, create an intermediate dilution by adding the DMSO stock to a small volume of the aqueous medium while vortexing, and then add this to the final volume.[5] Pre-warming the aqueous medium to 37°C can also help maintain the compound's solubility during this process.[3]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[6] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.[6] For in vivo studies, the final DMSO concentration should ideally be 2% or lower to minimize toxicity to the animal.[6]
Q4: How should I store my DMSO stock solution of 5-Iodo-2-(methylsulfinyl)pyrimidine?
A4: Once prepared, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6] This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7][8] The amorphous state of a compound, which is often more soluble, can transition to a less soluble crystalline form with repeated temperature changes.[7][8]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving persistent solubility and stability issues.
Issue 1: My compound will not dissolve in 100% DMSO even with heating and sonication.
Q: What further steps can I take if my compound remains insoluble in DMSO?
A: If standard methods fail, consider the following advanced strategies:
-
Purity Assessment: Impurities in your compound can sometimes hinder solubility. If possible, verify the purity of your 5-Iodo-2-(methylsulfinyl)pyrimidine sample using an appropriate analytical technique.
-
Co-solvent Systems: The use of a co-solvent can significantly enhance the solubility of challenging compounds.[9][10] A mixture of DMSO with other solvents like PEG300, Tween-80, or ethanol can be effective.[6][11] It is essential to perform small-scale solubility tests to determine the optimal co-solvent and ratio for your compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous solution can improve solubility.[9][12] However, the stability of 5-Iodo-2-(methylsulfinyl)pyrimidine across different pH ranges is unknown and would need to be experimentally determined.
Issue 2: My DMSO stock solution appears clear initially, but forms a precipitate over time, even when stored correctly.
Q: What could be causing my compound to precipitate from the DMSO stock solution during storage, and how can I address this?
A: This phenomenon can be attributed to several factors:
-
Compound Instability: The compound may be degrading in DMSO. While DMSO is a relatively inert solvent, some compounds can be unstable in it.[13][14] It is advisable to prepare fresh stock solutions for critical experiments.
-
Supersaturation: It is possible to create a supersaturated solution, especially with heating, which is thermodynamically unstable and will eventually lead to precipitation. Try preparing the stock solution at a slightly lower concentration.
-
Water Absorption: DMSO is highly hygroscopic. Even with careful handling, it can absorb moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds.[1] Using anhydrous DMSO and proper storage with desiccants can help minimize this.
Data Presentation
| Parameter | Recommendation | Rationale |
| DMSO Purity | Anhydrous, ≥99.9% | Minimizes water content, which can cause precipitation of hydrophobic compounds.[1][2] |
| Storage of Powder | -20°C, desiccated | Protects from degradation and moisture. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Avoids repeated freeze-thaw cycles that can lead to precipitation and degradation.[7][8] |
| Final DMSO in cell assays | < 0.5% | Minimizes cellular toxicity.[6] |
| Final DMSO in vivo | ≤ 2% | Reduces systemic toxicity in animal models.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Compound in DMSO
-
Preparation: Bring the vial of 5-Iodo-2-(methylsulfinyl)pyrimidine and a sealed bottle of anhydrous, ≥99.9% purity DMSO to room temperature.[2]
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
If solubility is still an issue, gently warm the solution to 37-40°C with intermittent vortexing. Caution: Assess the thermal stability of your compound before heating.
-
-
Final Check: Once the solution is clear, visually inspect for any remaining particulate matter.
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.[6]
Protocol 2: Serial Dilution of DMSO Stock into Aqueous Buffer
-
Pre-warm Buffer: Warm your aqueous assay buffer to the experimental temperature (e.g., 37°C for cell culture).[3]
-
Intermediate Dilution: In a sterile tube, add a volume of the pre-warmed buffer. While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to create an intermediate dilution.[5]
-
Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed assay buffer with continuous mixing.
-
Visual Inspection: Visually confirm that no precipitation has occurred. If the solution appears cloudy, it may indicate that the compound's solubility limit in the final aqueous solution has been exceeded.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues of a compound in DMSO.
Caption: The impact of solvent composition on compound solubility.
References
- Vertex AI Search. (n.d.).
- Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
- BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- Quora. (2024).
- Lipinski, C. A., et al. (2001).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Quora. (2025). How to make Dimethyl sulfoxide (DMSO)
- MCE. (n.d.). Compound Handling Instructions.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Williams, H. D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Ziath. (2006).
- Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Cheng, E. C., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
- Gedeck, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
- PubChem. (n.d.). 5-Iodo-2-methylpyridine.
- PubChem. (n.d.). 5-Iodopyrimidin-2-ol.
- PubChem. (n.d.). 5-Iodouracil.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- ChemicalBook. (n.d.). 4-IODO-2-(METHYLTHIO)PYRIMIDINE CAS#: 1122-74-3.
- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Semantic Scholar.
- ResearchG
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Al-Suhaimi, K. M., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
- Romieu, A., et al. (2000). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. NIH.
- Meyer, K. L., et al. (1998). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. PubMed.
- Berg, K., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.
- PubChem. (n.d.). Dimethyl Sulfoxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidine Coupling & Deiodination Control
[1]
Topic: Minimizing Deiodination Side Reactions in Pyrimidine Coupling Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Fast-Slow" Paradox
Welcome to the technical support hub for pyrimidine cross-coupling. If you are observing the reduction of your iodopyrimidine starting material (Ar-I
Iodopyrimidines are highly electron-deficient. They undergo Oxidative Addition to Palladium very rapidly.[2] However, if the subsequent Transmetallation step is sluggish (due to steric bulk, poor boronic acid solubility, or weak bases), the active Palladium species (
The Danger Zone: While waiting for the boronic acid, this stagnant species is vulnerable to hydride sources (solvent, moisture, or ligands), leading to hydrodehalogenation (deiodination).[1]
The Mechanism: Visualizing the Failure Point
To fix the problem, you must see where the cycle breaks. The diagram below illustrates the competition between the productive pathway (Coupling) and the destructive pathway (Deiodination).
Figure 1: The kinetic competition between Transmetallation (Green) and Deiodination (Red). If Transmetallation is too slow, the Hydride Source intercepts the intermediate.[1]
Catalyst & Ligand Selection Guide
The choice of ligand is your primary control lever. You need a ligand that facilitates difficult transmetallation or prevents hydride insertion.
| Catalyst/Ligand | Risk Level | Mechanism of Action | Recommendation |
| Pd(PPh₃)₄ | 🔴 High | Monodentate phosphines dissociate easily; slow transmetallation allows time for side reactions.[1] | Avoid for sensitive iodopyrimidines. |
| Pd(dppf)Cl₂ | 🟢 Low | Large "bite angle" bidentate ligand. Stabilizes the Pd(II) intermediate and discourages | First Choice. The industrial workhorse for preventing deiodination [1]. |
| XPhos Pd G3 | 🟢 Low | Bulky biaryl ligand. Extremely fast oxidative addition AND reductive elimination. | Use for difficult substrates (e.g., sterically hindered partners).[1][3] |
| Pd(OAc)₂ + P(t-Bu)₃ | 🟡 Medium | Highly active, but electron-rich nature can sometimes promote reduction if transmetallation is blocked.[1] | Use only if dppf fails. |
Optimization Protocol: The "Safe" System
If you are currently using Ethanol/Water or Methanol, stop immediately .[1] Primary and secondary alcohols are the most common source of hydrides via
Recommended "Anti-Deiodination" Protocol
-
Solvent: Toluene/Water (10:1) or DME/Water (Anhydrous conditions preferred if deiodination persists).
-
Base: Potassium Phosphate (
) or Cesium Carbonate ( ). Avoid alkoxides ( , ).[1] -
Catalyst:
(5 mol%). -
Temperature: 60-80°C (Do not overheat; thermal instability promotes homolytic cleavage).
Step-by-Step Workflow:
-
Charge Solids: Add Iodopyrimidine (1.0 eq), Boronic Acid (1.2-1.5 eq), Base (2.0 eq), and Catalyst (0.05 eq) to a vial.
-
Evacuate: Cap and purge with Argon/Nitrogen x3. Oxygen promotes catalyst decomposition which can lead to Pd-black and deiodination.[1]
-
Solvent Add: Inject degassed Toluene and Water (or anhydrous DMF if solubility is an issue).
-
Heat: Stir at 80°C.
-
Monitor: Check LCMS at 1 hour. If Ar-H (M-I+H) is observed >5%, lower temp to 60°C and increase boronic acid concentration.[1]
Troubleshooting FAQs
Q1: I switched to Toluene, but I still see 20% deiodinated product. Where is the hydrogen coming from? A: If your solvent is aprotic, look at your base and your ligand .
-
Moisture: Wet hygroscopic bases (like old
) introduce water, which acts as a proton source.[1] Switch to anhydrous . -
Ligand Metallation: In rare cases, the Pd activates a C-H bond on its own ligand, leading to hydrogen transfer.[1] Switching to a Buchwald Precatalyst (like XPhos Pd G2/G3) prevents this by ensuring the active species forms cleanly without "cannibalizing" the ligand [3].
Q2: My reaction is stalled. I have starting material left, but adding more catalyst just increases deiodination. Why? A: You are likely facing Boronic Acid Protodeboronation . The boronic acid is decomposing faster than it can couple.
-
Diagnosis: Check LCMS for the mass of the boronic acid (or its homocoupled dimer). If it's gone, adding Pd won't help.[1]
-
Fix: Switch to a Potassium Trifluoroborate salt (
) or a MIDA boronate . These release the active boron species slowly, maintaining a steady concentration for transmetallation without flooding the system with decomposable acid [4].
Q3: Can I use DMF or DMSO? A: Use with caution. While excellent for solubility, polar aprotic solvents can stabilize charged Pd-H species, making the deiodination pathway kinetically accessible.[1] If you must use them, ensure they are anhydrous and use a bidentate ligand like dppf to "armor" the palladium.
Q4: Does the position of the iodine on the pyrimidine matter? A: Yes.
-
C4-Iodine: Highly activated. Oxidative addition is instant. High risk of deiodination because the intermediate sits waiting for the boronic acid.
-
C5-Iodine: Less activated (behaves like a standard aryl iodide). Lower risk, but requires higher temps.[1]
-
Strategy: For C4-iodo, use a large excess of Boronic Acid (1.5 - 2.0 eq) to force Transmetallation to compete effectively against reduction.[1]
References
-
BenchChem. "Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions." BenchChem Technical Guides. Link[1]
-
Molina de la Torre, J. A., Espinet, P., & Albéniz, A. C. (2015).[1] "Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis." Organometallics, 34(10), 1855–1863.[1][4] Link[1]
-
Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]
-
Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286.[1] Link[1]
Validation & Comparative
A Researcher's Comparative Guide to the Analytical Characterization of 5-Iodo-2-(methylsulfinyl)pyrimidine
Introduction: In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents.[1][2] 5-Iodo-2-(methylsulfinyl)pyrimidine is a functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel bioactive molecules. The iodo-group at the 5-position provides a reactive handle for cross-coupling reactions, while the methylsulfinyl group at the 2-position modulates the electronic properties and solubility of the ring.
Accurate and unambiguous structural characterization is the bedrock of chemical synthesis and drug discovery. Without it, all subsequent biological and pharmacological data is rendered unreliable. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 5-Iodo-2-(methylsulfinyl)pyrimidine, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its ¹H NMR spectrum, compare its utility with orthogonal techniques like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and provide field-proven protocols to guide researchers in their analytical workflow.
Part 1: In-Depth ¹H NMR Characterization: A Predictive Analysis
¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. As no public, experimentally verified ¹H NMR spectrum for 5-Iodo-2-(methylsulfinyl)pyrimidine is currently available, this section presents a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures.[3][4]
The Molecular Structure:
Caption: Structure of 5-Iodo-2-(methylsulfinyl)pyrimidine.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of 5-Iodo-2-(methylsulfinyl)pyrimidine in a solvent like DMSO-d₆ would feature two distinct regions: the aromatic region for the pyrimidine ring protons and the aliphatic region for the methyl protons.
-
Pyrimidine Ring Protons (H-4 and H-6):
-
Chemical Shift (δ): The parent pyrimidine ring shows protons at δ 9.26 (H-2), 8.78 (H-4,6), and 7.36 (H-5).[3] In our target molecule, the C-2 and C-5 positions are substituted. The two remaining protons, H-4 and H-6, are adjacent to nitrogen atoms, which are strongly electron-withdrawing, causing significant deshielding. The 2-methylsulfinyl group is also electron-withdrawing, further increasing the downfield shift of these protons. Therefore, the signals for H-4 and H-6 are predicted to appear as two distinct signals in the δ 8.8 - 9.2 ppm range.
-
Multiplicity: H-4 and H-6 are separated by three bonds from each other through two nitrogen atoms, so no direct spin-spin coupling is expected between them. Each proton will appear as a singlet .
-
-
Methylsulfinyl Protons (-S(O)CH₃):
-
Chemical Shift (δ): The methyl group is attached to a sulfoxide, which is moderately electron-withdrawing. This environment typically results in a chemical shift in the δ 2.7 - 3.0 ppm range.
-
Multiplicity: As there are no adjacent protons, this signal will appear as a sharp singlet .
-
Integration: The integral of this singlet will correspond to three protons relative to the one-proton integrals of the H-4 and H-6 signals.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6 (Pyrimidine) | ~9.1 | Singlet (s) | 1H |
| H-4 (Pyrimidine) | ~8.9 | Singlet (s) | 1H |
| -S(O)CH₃ (Methyl) | ~2.8 | Singlet (s) | 3H |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol provides a robust, self-validating methodology for acquiring a high-quality ¹H NMR spectrum.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
5-Iodo-2-(methylsulfinyl)pyrimidine sample (approx. 5-10 mg)
-
Deuterated solvent: DMSO-d₆ (Cambridge Isotope Laboratories, or equivalent)
-
Internal Standard: Tetramethylsilane (TMS) or residual solvent peak
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher)
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh approximately 5 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is causal; it is an excellent solvent for a wide range of polar organic compounds and its residual proton signal (δ ~2.50 ppm) does not typically overlap with the key signals of the analyte.
-
Cap the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal from the DMSO-d₆. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve high homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
-
Reference the spectrum. Set the chemical shift of the residual DMSO peak to δ 2.50 ppm. This ensures the accuracy and comparability of the chemical shifts.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans: 16-64 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate all signals to determine the relative ratios of the protons.
-
Calibrate the spectrum precisely using the residual solvent peak (DMSO at δ 2.50 ppm).
-
Caption: Standard workflow for ¹H NMR sample analysis.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical tools. Each technique provides a unique piece of the structural puzzle.
¹³C NMR Spectroscopy
Utility: Confirms the carbon skeleton of the molecule. For 5-Iodo-2-(methylsulfinyl)pyrimidine, five distinct carbon signals are expected: three for the pyrimidine ring and one each for the C-I and methyl carbons.
Comparison with ¹H NMR:
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information | Proton environment, connectivity (J-coupling), stereochemistry | Carbon count, carbon hybridization (sp², sp³), chemical environment |
| Sensitivity | High (¹H is ~100% abundant, high gyromagnetic ratio) | Low (¹³C is ~1.1% abundant, lower gyromagnetic ratio) |
| Experiment Time | Short (minutes) | Longer (minutes to hours) |
| Key Insight for Analyte | Confirms H-4, H-6, and -CH₃ protons and their ratios. | Confirms the 5 unique carbon atoms in the structure. |
Mass Spectrometry (MS)
Utility: Provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation. It is a destructive technique.
Expected Fragmentation:
-
Molecular Ion (M⁺): The primary signal will correspond to the molecular weight of the compound.
-
Key Fragments: Expect to see fragments corresponding to the loss of key functional groups, such as loss of •CH₃, •S(O)CH₃, and the iodine atom. The presence of sulfur would also result in a characteristic M+2 isotope peak.[5][6]
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a mixture of acetonitrile and water.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any impurities.[7]
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and preserving the molecular ion.
-
Analysis: Acquire data in full scan mode to detect the protonated molecule [M+H]⁺. For further structural detail, perform tandem MS (MS/MS) to induce and analyze fragmentation.
-
High-Performance Liquid Chromatography (HPLC)
Utility: Primarily used to determine the purity of the compound and for quantification. It is not a structure elucidation tool on its own but is critical for assessing sample quality.[8][9]
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Prepare a solution of the compound in acetonitrile or methanol at a concentration of ~0.5-1.0 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system of Water (A) and Acetonitrile (B). For example: start at 95% A, ramp to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyrimidine ring absorbs, typically around 254 nm or 280 nm.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 3: Integrated Analytical Strategy
No single technique is sufficient for the complete and unambiguous characterization of a new chemical entity. A logical, integrated approach is required.
Caption: Decision workflow for integrated structural analysis.
Comparative Summary of Techniques
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Proton structure, connectivity, quantification | Non-destructive, highly informative for structure, fast | Requires soluble sample, relatively low sensitivity vs. MS |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count, non-destructive | Low natural abundance of ¹³C leads to low sensitivity and longer scan times |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation | Extremely high sensitivity, requires minimal sample | Destructive, provides limited connectivity information on its own |
| HPLC-UV | Purity, quantification | Excellent for assessing purity, robust, widely available | Not a primary structure elucidation tool, requires a chromophore |
Conclusion
The comprehensive characterization of 5-Iodo-2-(methylsulfinyl)pyrimidine is essential for its application in research and development. ¹H NMR spectroscopy serves as the primary tool for structural verification, providing a detailed fingerprint of the proton framework. Based on fundamental principles, its spectrum is predicted to show two singlets in the aromatic region (δ 8.8-9.2) and one methyl singlet around δ 2.8. However, for unequivocal proof of structure and purity, an integrated analytical approach is mandatory. The purity must first be established by HPLC. Subsequently, the molecular weight should be confirmed by mass spectrometry, and the carbon framework verified by ¹³C NMR. By logically combining the data from these orthogonal techniques, researchers can ensure the identity, purity, and structural integrity of their compound, thereby guaranteeing the validity of their subsequent scientific endeavors.
References
-
El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Available from: [Link]
-
Pessoa-Mahana, H., et al. (2003). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available from: [Link]
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Ooyama, Y., et al. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available from: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
Supporting Information for The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Gouda, N., et al. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 673–678. Available from: [Link]
-
Gouda, N., et al. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Supporting Information for Diels-Alder Reaction of Ketones with 1,3,5-triazine. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. Available from: [Link]
-
van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1944-1951. Available from: [Link]
-
Aathithan, S., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1139, 44-57. Available from: [Link]
-
Sravanthi, D., & Harikishore, P. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
Ben-M'barek, Y., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. Available from: [Link]
-
Huag, T., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(1), 102035. Available from: [Link]
-
Al-Juboori, A. A. A., & Al-Masoudi, N. A. (2022). molecular docking, synthesis, characterization and adme studies of some new five-member ring heterocyclic compounds derived from nabumetone. International Journal of Drug Delivery Technology, 12(1), 368-375. Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 136-144. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
ResearchGate. (n.d.). HPLC traces for a solution of 5-iodo-4-thio-2′-deoxyuridine (ISdU). Retrieved from [Link]
-
El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 274-282. Available from: [Link]
-
Sravanthi, D., & Harikishore, P. (2022). Indole moiety bearing Pyrimidine-2-thiolderivatives: Synthesis, Characterization and their insilico molecular docking studies in comparison to standard ligand drug. ResearchGate. Available from: [Link]
-
Saha, A., et al. (2016). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 21(10), 1332. Available from: [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
Lowe, D. M., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 69. Available from: [Link]
-
Lu, K., et al. (2017). H NMR of Compound 9. Royal Society of Chemistry. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
HPLC Purity Analysis of Iodopyrimidine Sulfoxides: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
Iodopyrimidine sulfoxides (e.g., 4-iodo-2-(methylsulfinyl)pyrimidine) are critical electrophilic intermediates in medicinal chemistry, often serving as precursors for nucleophilic aromatic substitution (
-
Chirality: The sulfinyl sulfur center is chiral, creating enantiomers that may require separation.
-
Thermal & Photo-Instability: The C-I bond is photolabile, and the sulfoxide moiety is prone to disproportionation or oxidation to sulfone.
-
Structural Similarity: Separating the target sulfoxide from its precursor (sulfide) and over-oxidation byproduct (sulfone) requires high selectivity.
This guide compares three distinct HPLC methodologies to address these challenges, moving beyond standard protocols to provide a stability-indicating framework.
Comparative Method Analysis
We evaluated three chromatographic approaches. The quantitative performance metrics below represent typical values observed during method validation for this chemotype.
Table 1: Performance Matrix of Analytical Methods
| Feature | Method A: Standard C18 (RP-HPLC) | Method B: Phenyl-Hexyl (Core-Shell) | Method C: Polysaccharide (Chiral) |
| Primary Utility | General Purity & Reaction Monitoring | High-Resolution Impurity Profiling | Enantiomeric Excess (ee%) Determination |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Phenyl-Hexyl Core-Shell, 2.7 µm | Amylose tris(3,5-dimethylphenylcarbamate) |
| Separation Mechanism | Hydrophobic Interaction | Steric fit & H-bonding in chiral cavities | |
| Resolution ( | ~2.5 (Good) | > 4.0 (Excellent) | N/A (Focus is enantiomers) |
| Resolution ( | ~1.8 (Adequate) | > 3.5 (Superior) | N/A |
| Run Time | 15 - 20 min | 6 - 8 min | 20 - 30 min |
| Critical Limitation | Poor selectivity for positional isomers; Iodine tailing. | pH restricted (usually 2-8). | Incompatible with strong diluents (DMSO). |
Expert Insight: Why Method B Wins for Purity Profiling
While Method A is the industry workhorse, Method B (Phenyl-Hexyl) is the superior choice for iodopyrimidines. The iodine atom and the pyrimidine ring are electron-deficient aromatic systems. The Phenyl-Hexyl phase engages in
Detailed Experimental Protocol: Method B (Recommended)
This protocol is designed as a Stability-Indicating Method (SIAM) , capable of detecting degradation products arising from light exposure (de-iodination) and oxidation.
Reagents & Equipment
-
Instrument: UHPLC or HPLC system with PDA detector (scanning 210–400 nm).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid). Note: Acidic pH prevents silanol interactions with the basic pyrimidine nitrogen.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Diluent: 90:10 Water:Acetonitrile (Cold). Avoid methanol as it can react with activated sulfoxides.
Instrument Parameters
-
Flow Rate: 1.2 mL/min
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation)
-
Injection Volume: 5 µL
-
Detection: 254 nm (primary), 280 nm (secondary for iodine-specific shifts).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold (Elute polar degradants) |
| 5.0 | 40 | 60 | Linear Gradient (Elute Sulfoxide) |
| 6.5 | 10 | 90 | Wash (Elute Sulfide/Dimer) |
| 7.5 | 10 | 90 | Hold |
| 7.6 | 95 | 5 | Re-equilibration |
| 10.0 | 95 | 5 | End of Run |
Sample Preparation (Critical Step)
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile . (Do not use DMSO if possible, as it is viscous and difficult to remove; if necessary, limit DMSO to <5%).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A .
-
Precaution: Use Amber Glass Vials immediately. Iodopyrimidines undergo photolytic de-iodination (homolytic cleavage) under standard lab lighting, generating radical impurities that mimic process impurities.
Visualizing the Chemistry & Workflow
Degradation & Separation Logic
The following diagram illustrates the degradation pathways that the HPLC method must resolve.
Figure 1: Reaction and degradation pathways of iodopyrimidine sulfoxides mapped to HPLC elution order.[1]
Method Development Workflow
Figure 2: Step-by-step method development workflow for labile sulfoxide compounds.
Troubleshooting & Self-Validation
To ensure the trustworthiness of your data, apply these self-validating checks:
-
The "Light Check": Inject the standard solution immediately after prep. Then, leave the vial on the bench under fluorescent light for 2 hours and re-inject.
-
Result: If a new peak appears (approx. 0.8 RRT), your sample is photosensitive. Action: Wrap all future flasks in aluminum foil.
-
-
The "Thermal Check": If peak splitting occurs for the sulfoxide, it may be on-column enantiomeric separation (rare on achiral phases but possible) or thermal degradation. Lower column temperature to 20°C. If the peak sharpens, it was thermal instability.
-
Peak Purity Analysis: Use the PDA detector to check the UV spectrum across the sulfoxide peak. Iodopyrimidines have a distinct UV max (often ~250-260 nm). Impurities lacking the iodine often show a hypsochromic shift (blue shift).
References
-
Nagwanshi, S., et al. (2021).[2] "Stability Indicating HPLC Method Development – A Review." International Journal of Trend in Scientific Research and Development.[2]
-
BenchChem Technical Support. (2025). "HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine." BenchChem Technical Guides.
-
Sigma-Aldrich. (n.d.).[3] "Product Specification: 4-Iodo-2-(methylthio)pyrimidine." Merck/Sigma-Aldrich.
-
Agilent Technologies. (n.d.). "Pharmaceutical Applications Compendium - Purity and Impurity Analysis." Agilent Application Notes.
-
Dahiwade, V., et al. (2026).[4][5] "Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs." RJ Wave.
Sources
Infrared (IR) spectrum analysis of sulfinyl pyrimidine derivatives
Executive Summary
This guide provides a technical comparative analysis of the Infrared (IR) spectral characteristics of sulfinyl pyrimidine derivatives (
The primary analytical challenge in synthesizing these derivatives is distinguishing the desired sulfinyl (sulfoxide) state from its precursor sulfide (thioether) and its over-oxidation byproduct, the sulfone .[1] This guide objectively compares the spectral "performance"—defined here as signal distinctiveness and diagnostic reliability—of sulfinyl pyrimidines against these structural alternatives. We provide experimental protocols, characteristic wavenumber tables, and decision-making workflows to ensure synthesis integrity.
Strategic Context: The Sulfinyl Pyrimidine Pharmacophore
Sulfinyl pyrimidines are not merely chemical intermediates; they are bioisosteres used to modulate the lipophilicity and metabolic stability of drug candidates. The sulfinyl group (
Key Analytical Objective: To validate the formation of the
Comparative Spectral Analysis
Sulfinyl vs. Sulfide vs. Sulfone: The Oxidation State Triad
The most critical comparison for a researcher is distinguishing the oxidation state of the sulfur atom attached to the pyrimidine ring. The electronic environment of the pyrimidine ring (electron-deficient) shifts these frequencies compared to aliphatic analogs.
Table 1: Comparative Diagnostic Bands (Wavenumbers in cm⁻¹)
| Functional Group | Structure | Diagnostic Band | Frequency Range (cm⁻¹) | Intensity | Spectral Character |
| Sulfide (Precursor) | C-S Stretch | Weak | Often obscured by fingerprint region; difficult to use as a primary diagnostic.[1] | ||
| Sulfinyl (Target) | S=O Stretch | Strong | Sharp, distinct peak. The "Gold Standard" for confirmation.[1] | ||
| Sulfone (Byproduct) | Strong | Broad/Split.[1] Appearance indicates over-oxidation. | |||
| Strong | Sharp.[1] Accompanies the asymmetric band.[2] |
Analysis:
-
Performance Advantage of Sulfinyl: The
stretch is chemically "loud." Unlike the sulfide C-S bond, which is weak and buried in the fingerprint region ( ), the sulfinyl band appears in a relatively clean window (~1050 cm⁻¹).[1] -
Differentiation from Sulfone: The presence of a doublet (two strong bands at ~1320 and ~1140 cm⁻¹) is the definitive failure mode signature. A pure sulfinyl product will show a single strong band near 1050 cm⁻¹ and absence of the 1300+ cm⁻¹ band.
Pyrimidine Ring Influence
Comparing sulfinyl pyrimidines to phenyl sulfoxides reveals the electronic impact of the heterocycle.
-
Phenyl Sulfoxides: S=O stretch typically ~1040 cm⁻¹.
-
Pyrimidine Sulfoxides: S=O stretch often shifts to 1050–1070 cm⁻¹ .
-
Mechanism: The pyrimidine ring is electron-withdrawing (due to the two nitrogen atoms). This pulls electron density away from the sulfur, slightly strengthening the
bond order via induction, resulting in a higher wavenumber shift.[1]
Experimental Protocol: Synthesis Monitoring & Acquisition
Synthesis Context (Oxidation)[1]
-
Reagents: Sulfides are typically oxidized using m-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (
).[1] -
Critical Control: Stoichiometry must be controlled (1.0 - 1.1 equivalents) to prevent sulfone formation.
IR Acquisition Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) FTIR, preferred for its speed and lack of sample preparation artifacts (e.g., water absorption in KBr).[1]
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background spectrum.[1]
-
Sample Prep: Place ~2 mg of the solid sulfinyl pyrimidine derivative directly onto the crystal. Apply high pressure using the anvil to ensure contact.
-
Acquisition:
-
Data Processing: Apply baseline correction. Do not apply smoothing initially, as this may merge the symmetric sulfone peak with the sulfinyl peak if they are close.
-
Validation Check (The "Traffic Light" System):
Visualizations
Synthesis Monitoring Workflow
This diagram illustrates the logical flow of monitoring the reaction progression using IR markers.
Caption: Figure 1: Reaction monitoring workflow. IR analysis acts as the gatekeeper to prevent over-oxidation to the sulfone.
Spectral Decision Tree
A logic gate for interpreting the resulting spectrum.
Caption: Figure 2: Decision tree for rapid spectral validation of sulfinyl pyrimidine derivatives.
References
-
Chaudhary, J. (2025).[1][5][6] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[6] Link
-
BenchChem. (2025).[1][3] Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines. BenchChem Protocols. Link
-
Misiewicz, J. P., et al. (2020).[1][7] Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Journal of Chemical Physics. Link
-
Zhu, Y., et al. (2025).[1] FT-IR spectra of methyl phenyl sulfide, methyl phenyl sulfoxide and methyl phenyl sulfone. ResearchGate / Angewandte Chemie. Link
-
Krim, L. (2025).[1] Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Link
Sources
- 1. rjpn.org [rjpn.org]
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- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
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- 7. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
